C25H19FN2O6
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Overview
Description
The compound with the molecular formula C25H19FN2O6 is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and multiple oxygen and nitrogen atoms. Its intricate arrangement of atoms allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H19FN2O6 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom.
Coupling with Phenyl Group: The fluorophenyl intermediate is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of Nitrogen and Oxygen Atoms:
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Key factors in industrial production include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C25H19FN2O6: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide) are typical reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with different functional groups replacing the original ones.
Scientific Research Applications
C25H19FN2O6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of C25H19FN2O6 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Key aspects of its mechanism include:
Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can interact with cell surface receptors, triggering intracellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors.
Comparison with Similar Compounds
C25H19FN2O6: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
C24H18FN2O6: A closely related compound with one fewer carbon atom.
C25H19ClN2O6: A compound with a chlorine atom instead of a fluorine atom.
C25H19FN2O5: A compound with one fewer oxygen atom.
The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties. Its fluorophenyl group, in particular, contributes to its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C25H19FN2O6 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[2-[5-(4-fluorophenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H19FN2O6/c26-15-10-12-16(13-11-15)27-24(31)21-22(18-8-4-5-9-19(18)33-14-20(29)30)28(34-23(21)25(27)32)17-6-2-1-3-7-17/h1-13,21-23H,14H2,(H,29,30) |
InChI Key |
LJPHILJUFXPTNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)F)C5=CC=CC=C5OCC(=O)O |
Origin of Product |
United States |
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